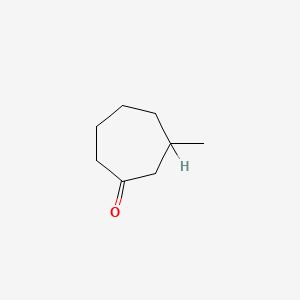

3-Methylcycloheptanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylcycloheptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYFDULLCGVSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336608 | |

| Record name | 3-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-17-5 | |

| Record name | 3-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Dynamics and Synthetic Utility of 3-Methylcycloheptanone

Abstract

3-Methylcycloheptanone (CAS: 933-17-5) represents a pivotal scaffold in both organoleptic chemistry and pharmaceutical synthesis. Unlike its six-membered analog, this seven-membered cyclic ketone exhibits unique conformational fluxionality that significantly influences its reactivity and receptor binding profiles. This guide provides a comprehensive analysis of its molecular architecture, a self-validating protocol for its regioselective synthesis via organocuprate conjugate addition, and an examination of its stereochemical implications in drug discovery.

Molecular Architecture & Conformational Dynamics

The Seven-Membered Ring Challenge

While cyclohexane derivatives exist predominantly in rigid chair conformations, 3-methylcycloheptanone introduces the complexity of pseudorotation . The seven-membered ring lacks a unique minimum energy conformation, instead navigating a landscape of flexible twist-chair (TC) and twist-boat (TB) forms.

In 3-methylcycloheptanone, the Twist-Chair (TC) is generally the global minimum. This preference arises from the relief of transannular strain (Prelog strain) and the minimization of eclipsing interactions common in the true boat or chair forms of cycloheptane.

-

C3-Methyl Positioning: The methyl substituent at the C3 position adopts a pseudo-equatorial orientation in the most stable conformer to avoid 1,3-diaxial-like repulsions with the axial hydrogens at C5 and C7.

-

Carbonyl Influence: The

hybridized carbonyl carbon (C1) flattens the ring locally, further stabilizing the twist-chair geometry over the chair form.

Visualization of Conformational Flux

The following diagram illustrates the energetic relationship between the theoretical conformations, highlighting the stability of the Twist-Chair.

Figure 1: Conformational energy landscape of cycloheptanone derivatives. The Twist-Chair represents the thermodynamic sink.

Synthetic Methodology: Regioselective Conjugate Addition

The Mechanistic Rationale

Direct alkylation of cycloheptanone typically yields a mixture of 2-methyl (kinetic/thermodynamic enolization issues) and poly-alkylated products. To exclusively target the 3-position , we utilize a 1,4-conjugate addition (Michael addition) to the

We employ a Gilman Reagent (Lithium Dimethylcuprate) generated in situ or via catalytic copper(I) iodide with methyl Grignard. This method ensures soft nucleophilic attack at the

Self-Validating Experimental Protocol

Objective: Synthesis of 3-methylcycloheptanone from 2-cyclohepten-1-one. Scale: 10 mmol.

Reagents & Setup

-

Substrate: 2-Cyclohepten-1-one (1.10 g, 10 mmol).

-

Reagent: Methylmagnesium bromide (3.0 M in ether, 4.0 mL, 12 mmol).

-

Catalyst: Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%).

-

Solvent: Anhydrous THF (40 mL).

-

Quench: Saturated aqueous

.

Step-by-Step Workflow

-

Catalyst Activation (The "Black" Indicator):

-

Flame-dry a 100 mL round-bottom flask under Argon flow.

-

Add CuI and 20 mL anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Add MeMgBr dropwise.

-

Validation Check: The solution should turn a distinct yellow/colorless initially, then potentially dark/black upon warming or complex formation. For catalytic CuI, a dark suspension is typical.

-

-

Controlled Addition:

-

Dissolve 2-cyclohepten-1-one in 20 mL THF.

-

Add this solution dropwise to the cuprate mixture at -78°C over 20 minutes.

-

Causality: Low temperature prevents competitive 1,2-addition and polymerization of the enone.

-

-

Reaction Monitoring (TLC):

-

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Validation Check: Perform TLC (Hexane/EtOAc 9:1).

-

Starting Material

: ~0.4 (UV active). -

Product

: ~0.5 (Not UV active; stain with Anisaldehyde or KMnO4).

-

-

Success Criteria: Disappearance of the UV-active spot indicates full consumption of the enone.

-

-

Workup & Isolation:

-

Quench with sat.

(hydrolyzes the magnesium enolate). -

Extract with Et2O (3 x 30 mL). Wash combined organics with brine.

-

Dry over

and concentrate in vacuo. -

Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Synthetic Pathway Diagram

Figure 2: Catalytic cycle for the regioselective synthesis of 3-methylcycloheptanone.

Characterization & Stereochemistry[1][2]

Spectroscopic Data Validation

To confirm the structure, compare experimental data against these standard values.

| Property | Expected Value | Structural Assignment |

| IR (Neat) | 1695 - 1705 | C=O Stretch (7-membered ketone is lower freq. than 6-membered ~1715) |

| 1H NMR | Methyl group at C3 (Doublet confirms coupling to C3-H) | |

| 1H NMR | ||

| 13C NMR | ~214 ppm | Carbonyl Carbon (C=O) |

| MS (EI) | m/z 126 | Molecular ion and loss of |

Stereochemical Considerations

The introduction of the methyl group at C3 creates a chiral center.

-

Racemic Synthesis: The protocol above yields (

)-3-methylcycloheptanone. -

Enantioselective Routes: For drug development requiring high ee (enantiomeric excess), replace CuI with a chiral copper-phosphoramidite complex (e.g., Feringa ligands). This directs the facial selectivity of the methyl addition.

Applications in Research & Industry

Fragrance Chemistry (Organoleptics)

3-Methylcycloheptanone serves as a critical "middle note" component.

-

Olfactory Profile: Minty, camphoraceous, with woody undertones.[1]

-

Mechanism: The 7-membered ring flexibility allows it to fit into specific olfactory G-protein coupled receptors (GPCRs) that rigid cyclohexanones cannot activate, providing "warmth" to fragrance formulations.

Pharmaceutical Scaffold

In medicinal chemistry, this molecule is a precursor for:

-

Azulene Derivatives: Via dehydrogenation/rearrangement.

-

Fused-Ring Systems: Used in the Robinson Annulation to build 5-7 or 6-7 fused bicyclic systems found in terpene-based therapeutics (e.g., Guanacastepene core analogs).

References

-

PubChem. 3-Methylcycloheptanone Compound Summary. National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. Cycloheptanone, 3-methyl- Spectral Data. National Institute of Standards and Technology. Available at: [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

-

Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

-

Vertex AI Search. Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one (Contextual reference for ketone fragrance safety). Available at: [Link]

Sources

A Technical Guide to the Chiral Synthons: (R)- and (S)-3-Methylcycloheptanone

This guide provides an in-depth analysis of the stereoisomers of 3-methylcycloheptanone, focusing on their synthesis, characterization, and potential applications, particularly for researchers, scientists, and professionals in drug development. We will delve into the nuances of chirality as it pertains to this seven-membered cyclic ketone, offering both established protocols and prospective methodologies.

The Critical Role of Chirality in Modern Chemistry

In the realm of drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different biological activities. One enantiomer of a drug may be therapeutically effective, while the other could be inactive or even toxic.[1] This underscores the critical need for enantiomerically pure compounds in research and development. This guide focuses on (R)- and (S)-3-methylcycloheptanone as exemplary chiral building blocks, exploring the current state of knowledge and identifying areas for further investigation.

Physicochemical Properties: A Comparative Overview

A comprehensive understanding of the physicochemical properties of chiral synthons is fundamental to their application. While specific experimental data for the individual enantiomers of 3-methylcycloheptanone is not extensively documented in publicly available literature, a comparison with related chiral ketones provides valuable context.[2]

| Property | (R)-3-Methylcycloheptanone | (S)-3-Methylcycloheptanone | Racemic 3-Methylcycloheptanone | (R)-(+)-3-Methylcyclopentanone |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O | C₆H₁₀O |

| Molecular Weight | 126.20 g/mol [3] | 126.20 g/mol [3] | 126.20 g/mol [3] | 98.14 g/mol [2] |

| Appearance | Data not available | Data not available | Data not available | Colorless to yellow liquid[2] |

| Boiling Point | Data not available | Data not available | Data not available | 143 - 144 °C[2] |

| Density | Data not available | Data not available | Data not available | 0.914 g/mL at 25 °C[2] |

| Optical Rotation | Data not available | Data not available | 0° | [α]D20 = +144 - +150° (c = 4.5 in MeOH)[2] |

Note: The lack of specific data for the enantiomers of 3-methylcycloheptanone highlights a significant gap in the comprehensive characterization of these chiral synthons.[2]

Stereoselective Synthesis: Pathways to Enantiopurity

The enantioselective synthesis of chiral 3-methylcycloalkanones is a key challenge in organic chemistry.[2] The primary strategies revolve around asymmetric conjugate addition to the corresponding α,β-unsaturated cycloalkenone.[2]

Organocatalytic Michael Addition: A General Approach

One of the most effective methods for the asymmetric synthesis of chiral cyclic ketones is organocatalyzed Michael addition.[2] Chiral amines and their derivatives are frequently employed as catalysts to facilitate the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2]

A general protocol for the synthesis of 3-substituted cycloheptanones, which can be adapted for the synthesis of (R)- and (S)-3-methylcycloheptanone with the appropriate chiral catalyst and starting materials, is as follows:

Protocol: Organocatalytic Asymmetric Michael Addition [2]

-

To a solution of 2-cycloheptenone (1.0 mmol) in nitromethane (5.0 mL) at 0 °C, add the chiral organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 mmol).

-

Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 3-(nitromethyl)cycloheptanone.

Note: The specific catalyst, solvent, temperature, and reaction time would need to be optimized for the synthesis of enantiomerically pure (R)- or (S)-3-methylcycloheptanone.[2]

Caption: Asymmetric Michael addition workflow.

(R)-3-Methylcycloheptanone as a Chiral Building Block

(R)-3-methylcycloheptanone is a valuable and readily available chiral ketone that serves as a starting material in the asymmetric synthesis of complex natural products.[4] Its inherent stereocenter provides a crucial handle for controlling the three-dimensional architecture of target molecules.[4]

Baeyer-Villiger Oxidation: A Key Transformation

A pivotal strategic transformation that unlocks the synthetic potential of this chiral ketone is the Baeyer-Villiger oxidation.[4] This reaction converts the seven-membered ring into a chiral ε-lactone, specifically (R)-4-methyl-oxepan-2-one.[4] This lactone is a versatile intermediate that can be further elaborated into various structural motifs found in a range of bioactive natural products.[4] The regioselectivity of the oxidation is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating.[4]

Protocol: Baeyer-Villiger Oxidation of (R)-3-Methylcycloheptanone [4]

-

To a solution of (R)-3-methylcycloheptanone (1.0 eq) in dichloromethane (CH₂Cl₂, 0.1 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portionwise.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-4-methyl-oxepan-2-one.

Caption: Baeyer-Villiger oxidation of (R)-3-methylcycloheptanone.

Spectroscopic Characterization

The structural elucidation of (R)- and (S)-3-methylcycloheptanone relies on standard spectroscopic techniques. While detailed comparative spectra for the individual enantiomers are scarce, data for the racemic mixture and related compounds provide a basis for characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-methylcyclohexanone, a close analog, shows a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. Similar absorption would be expected for 3-methylcycloheptanone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would provide information on the number of different types of protons and their connectivity. The methyl group would appear as a doublet, and the protons on the seven-membered ring would exhibit complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR spectroscopy for 3-methylcycloheptanone would show eight distinct signals corresponding to the eight carbon atoms in the molecule.[3]

-

-

Mass Spectrometry (MS): The mass spectrum of 3-methylcycloheptanone would show a molecular ion peak corresponding to its molecular weight (126.20 g/mol ).[3]

Biological and Pharmacological Significance: An Area for Future Research

Despite the established importance of stereochemistry in pharmacology, there is a notable absence of published research on the specific biological or pharmacological activities of (R)- and (S)-3-methylcycloheptanone. The differential effects of enantiomers are well-documented for a vast array of compounds, where one isomer can be a potent therapeutic agent while the other is inactive or elicits adverse effects.[5][6] This principle strongly suggests that the enantiomers of 3-methylcycloheptanone could also exhibit distinct biological profiles.

Given the structural motifs present in many biologically active natural products, it is plausible that these chiral ketones could serve as valuable starting materials or possess intrinsic activity. Future research should focus on the synthesis of enantiomerically pure (R)- and (S)-3-methylcycloheptanone and their subsequent evaluation in a range of biological assays to uncover their potential therapeutic applications.

Conclusion and Future Directions

(R)-3-methylcycloheptanone has been demonstrated as a useful chiral synthon in the synthesis of natural products.[4] However, a significant literature gap exists regarding the detailed synthesis, characterization, and biological evaluation of both the (R)- and (S)-enantiomers.[2] The development of efficient and scalable enantioselective syntheses for both isomers is a crucial next step.[2]

Furthermore, a systematic investigation into the biological activities of these chiral ketones is warranted. Such studies would not only expand our understanding of structure-activity relationships but also potentially unveil novel therapeutic leads. The insights gained from such research will be invaluable for medicinal and process chemists in the rational design of synthetic routes to new and important chiral molecules.[2]

References

-

PubChem. (n.d.). 3-Methylcyclohexanone. [Link]

- Google Patents. (n.d.). CN103086858A - Synthetic method of 3-methyl-cyclopentanone.

-

PubMed. (2022). Synthesis and biological activity of 21,22-cyclosteroids and their derivatives. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 3-Methylcycloheptanone. [Link]

-

ResearchGate. (2025). Synthesis of 2,5,5-trimethylcycloheptanone. [Link]

-

ChemSynthesis. (2025). 3-methylcyclohexanone. [Link]

-

NIST WebBook. (n.d.). Cyclohexanone, 3-methyl-. [Link]

-

NIST WebBook. (n.d.). (R)-(+)-3-Methylcyclopentanone. [Link]

-

PubMed Central. (2016). Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity. [Link]

-

Taylor & Francis Online. (n.d.). Enantioselective Synthesis of Homologous Methyl-Substituted Bicyclic Enones Through Michael-Type Alkylation of Chiral Imines. [Link]

-

MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

-

ResearchGate. (2025). Spectroscopic and Theoretical Investigation of ( R )-3-Methylcyclopentanone. The Effect of Solvent and Temperature on the Distribution of Conformers. [Link]

-

PubMed Central. (n.d.). Review of the chemistry and pharmacology of 7-Methyljugulone. [Link]

-

ResearchGate. (2025). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

-

ResearchGate. (n.d.). (PDF) Chiral Separation Principles. [Link]

-

ResearchGate. (2025). Stereoselective synthesis of 2,3,7‐trimethylcyclooctanone and related compounds and determination of their relative and absolute configurations by the MαNP acid method. [Link]

-

PubMed. (2023). Pharmacological Activities of Turmerones. [Link]

-

Chegg.com. (2016). Solved The NMR and IR spectra are posted below: Your three.... [Link]

-

PubMed. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

-

ResearchGate. (2022). Structural analysis of (R)-3-methylcyclohexanone conformers. [Link]

-

Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. [Link]

-

PubMed Central. (2023). Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. [Link]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Methylcycloheptanone | C8H14O | CID 534955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Chemical Significance of 3-Methylcycloheptanone

A Technical Guide for Chemical Biology and Drug Discovery

Executive Intelligence: The C8 Anomaly

In the landscape of naturally occurring cyclic ketones, six-membered rings (cyclohexanones like menthone) and five-membered rings (cyclopentanones like jasmone) dominate the volatile metabolomes of plants.[1] 3-Methylcycloheptanone (C₈H₁₄O) represents a structural anomaly—a seven-membered carbocycle that is significantly rarer in nature yet possesses high utility as a chiral scaffold in drug development.[1][2]

While historically considered primarily a synthetic intermediate, recent metabolomic profiling has confirmed its presence in specific plant volatilomes, challenging the assumption that cycloheptanones are exclusively anthropogenic.[1][2] This guide analyzes its natural provenance, isolation methodologies, and its critical role as a validated chiral building block in asymmetric synthesis.[1][2]

Natural Occurrence & Biogenic Context

The identification of 3-methylcycloheptanone in nature is a result of advanced high-sensitivity gas chromatography-mass spectrometry (GC-MS) rather than bulk isolation, indicating it often exists as a trace signaling molecule or specific stress metabolite.[1][2]

Confirmed Biological Sources

Recent metabolomic studies have definitively mapped 3-methylcycloheptanone to specific botanical zones:

| Organism | Context of Occurrence | Abundance Profile | Putative Biological Role |

| Jasminum sambac (Arabian Jasmine) | Post-harvest flowering (Zone I). Found to be a "dominant" volatile metabolite in specific senescence stages [1].[1][2] | High relative to other trace ketones.[1][2] | Stress/Senescence Signal: Its concentration spikes post-harvest, suggesting it may be a degradation product of larger terpenes or fatty acids during oxidative stress.[1][2] |

| Nepeta racemosa (Catmint) | Leaf and stem volatile oil [2].[1][2] | Trace constituent. | Biosynthetic Shunt: Likely a ring-expanded byproduct of monoterpene biosynthesis (related to nepetalactone pathways).[1][2] |

| Gymnodinium spp. | Marine dinoflagellates.[1][2] | Trace. | Algal Metabolite: Suggests a conserved fatty acid cyclization pathway in marine eukaryotes.[1][2] |

Putative Biosynthetic Origins

Unlike terpenes formed directly from the mevalonate pathway, the seven-membered ring of 3-methylcycloheptanone likely arises from Ring Expansion or Oxidative Cleavage events.[1]

-

Hypothesis A (Ring Expansion): A carbocation-mediated rearrangement of a 3-methylcyclohexanone precursor (common in mint/catmint species) involving a one-carbon insertion or side-chain incorporation.[1][2]

-

Hypothesis B (Fatty Acid Cyclization): In Jasminum, the degradation of long-chain fatty acids often yields medium-chain volatiles.[1] Cyclization of an acyclic C8 precursor (like 6-methyl-5-hepten-2-one analogs) could theoretically close the seven-membered ring under enzymatic control.[1][2]

Chemical Profile & Structural Logic

Understanding the molecule's behavior is prerequisite to isolation or synthesis.[1][2]

-

Chirality: The C3 position is a stereocenter.[1][2] Natural enzymes typically produce a single enantiomer (e.g., (R)-3-methylcycloheptanone), whereas standard chemical synthesis yields a racemate unless chiral catalysts are employed.[1]

-

Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane, the cycloheptanone ring exists in a flux of twist-chair and twist-boat conformers.[1] This flexibility impacts its binding affinity in biological systems (olfactory receptors) and its reactivity in nucleophilic additions.[1][2]

Experimental Protocols

Protocol A: Isolation & Detection from Jasminum Matrix

Context: This workflow utilizes Headspace Solid-Phase Microextraction (HS-SPME) to capture the volatile fraction without thermal degradation.[1][2]

Materials:

-

Fresh Jasminum sambac flowers (post-harvest stage).[1][2][4]

-

SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – chosen for broad polarity coverage.[1][2]

-

GC-MS System (e.g., Agilent 7890B).[1]

Step-by-Step Methodology:

-

Sample Preparation: Place 2.0 g of whole flowers into a 20 mL headspace vial. Add 10 µL of internal standard (e.g., 2-octanol) for quantification.[1] Seal with a PTFE/silicone septum.[1][2]

-

Equilibration: Incubate the vial at 40°C for 30 minutes to promote volatilization of medium-weight ketones.

-

Extraction: Expose the SPME fiber to the headspace for 40 minutes at 40°C. Note: Over-exposure (>60 min) may cause displacement of lighter volatiles by heavier sesquiterpenes.[1][2]

-

Desorption: Insert fiber into GC injector port (250°C) for 3 minutes (splitless mode).

-

Separation: Run on an HP-5MS column (30m x 0.25mm).

-

Identification: Monitor for Target Ions: m/z 126 (Molecular Ion), m/z 82 (McLafferty rearrangement product), and m/z 69 (hydrocarbon fragment).[1][2] Compare retention index (RI) against authentic standards (approx. RI 1050-1100 on non-polar columns).[1][2]

Protocol B: Asymmetric Synthesis (The "Drug Development" Route)

Context: Natural extraction yields insufficient quantities for drug discovery.[1][2] This protocol describes the catalytic enantioselective conjugate addition to generate high-purity (R)-3-methylcycloheptanone, a scaffold for neuroactive agents.[1][2]

Mechanism: Copper-catalyzed 1,4-addition of organoaluminum or Grignard reagents to 2-cycloheptenone using a chiral phosphoramidite ligand.[1][2]

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (1.0 mol%) and the chiral ligand (S,R,R)-L (2.0 mol%) in anhydrous CH₂Cl₂.[1] Stir for 1 hour to form the active chiral complex.

-

Substrate Addition: Add 2-cycloheptenone (1.0 equiv) to the mixture. Cool to -78°C.[1][2]

-

Nucleophile Introduction: Dropwise add AlMe₃ (Trimethylaluminum, 1.2 equiv).[1][2] Caution: Pyrophoric.[1]

-

Reaction: Stir at -78°C for 4 hours. The low temperature prevents 1,2-addition and ensures high enantioselectivity.[1]

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Purification: Extract with Et₂O, dry over MgSO₄, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc 95:5).

-

Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column). Target: >96% ee.

Visualization: Biosynthetic & Synthetic Logic[1][2][5]

Figure 1: Comparative pathways showing the putative biological origin in Jasmine (left) versus the precision asymmetric synthesis used in pharma (right).[1][2]

References

-

MDPI (2024/2025). Integrated volatile metabolome and transcriptome analyses of postharvest jasmine (Jasminum sambac). Retrieved from .[1][2]

-

National Institutes of Health (NIH). 3-Methylcycloheptanone Compound Summary (PubChem CID 534955).[1][2] Contains LOTUS database citations for Nepeta racemosa.[1][2][3] Retrieved from .[1][2][3]

-

Alexakis, A., et al. Copper-catalyzed Enantioselective Conjugate Addition Reactions.[1][2] (Methodology for synthesizing 3-methylcycloheptanone).[1][2][5][6][7] Retrieved from .[1][2]

-

Santa Cruz Biotechnology. 3-Methylcyclopentanone and related cyclic ketone standards.[1][2] Retrieved from .[1][2]

Sources

- 1. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. 3-Methylcycloheptanone | C8H14O | CID 534955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. dokumen.pub [dokumen.pub]

- 7. US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectral Data of 3-Methylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3-methylcycloheptanone (C₈H₁₄O), a cyclic ketone with applications in organic synthesis and fragrance chemistry. Understanding its unique spectral signature is crucial for its identification, characterization, and utilization in complex molecular design and development. This document will delve into the intricacies of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

3-Methylcycloheptanone is a seven-membered cyclic ketone with a methyl substituent at the third carbon position relative to the carbonyl group. Its molecular weight is 126.20 g/mol .[1] The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers, (R)-3-methylcycloheptanone and (S)-3-methylcycloheptanone. The structural features, including the carbonyl group, the cycloheptyl ring, and the methyl group, give rise to characteristic signals in various spectroscopic analyses.

Molecular Structure:

Caption: 2D structure of 3-Methylcycloheptanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-methylcycloheptanone, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH(CH₃)- | 2.0 - 2.5 | Multiplet | The proton at the chiral center will be deshielded by the adjacent carbonyl group. |

| -CH₂- (alpha to C=O) | 2.2 - 2.6 | Multiplet | The two sets of methylene protons adjacent to the carbonyl group will be in this region. |

| -CH₂- (ring) | 1.2 - 1.9 | Multiplet | The remaining methylene protons of the cycloheptane ring will appear as a complex multiplet. |

| -CH₃ | ~1.0 | Doublet | The methyl group protons will be split by the adjacent methine proton. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-methylcycloheptanone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylcycloheptanone

This guide provides a comprehensive technical overview of 3-methylcycloheptanone, a chiral seven-membered cyclic ketone. While the historical first synthesis of this compound is not extensively documented in seminal publications, its "discovery" in the context of modern synthetic chemistry lies in the strategic approaches to its synthesis and the detailed analytical methods required for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, purification, and spectroscopic analysis of 3-methylcycloheptanone, with a particular focus on its value as a chiral building block in organic synthesis.

Introduction: The Significance of Chiral Cyclic Ketones

Chiral cyclic ketones are invaluable synthons in the construction of complex, enantiomerically pure molecules, a cornerstone of modern drug discovery and development.[1] The seven-membered ring of 3-methylcycloheptanone presents unique conformational and reactivity characteristics that make it a valuable precursor for a variety of stereoselective transformations.[1] Its utility is particularly highlighted in the synthesis of natural products and other bioactive molecules containing seven-membered ring systems.[1][2] The stereocenter at the 3-position provides a critical handle for directing the stereochemical outcome of subsequent reactions, making the enantioselective synthesis of 3-methylcycloheptanone a key focus.[2]

Strategic Synthesis of 3-Methylcycloheptanone

The synthesis of 3-methylcycloheptanone can be approached through several strategic pathways. A common and illustrative method involves the ring expansion of a readily available substituted cyclohexanone. This approach is often favored due to the prevalence of well-established methods for the stereoselective functionalization of six-membered rings.

Tiffeneau-Demjanov Ring Expansion: A Plausible Synthetic Route

A logical and frequently employed strategy for the synthesis of cycloheptanones is the Tiffeneau-Demjanov ring expansion of a corresponding aminomethylcyclohexanol. This reaction proceeds via the diazotization of a primary amine, followed by a concerted rearrangement to the expanded ketone.

The overall synthetic workflow can be visualized as follows:

Caption: Tiffeneau-Demjanov Ring Expansion Workflow for 3-Methylcycloheptanone Synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative procedure for the synthesis of 3-methylcycloheptanone via the Tiffeneau-Demjanov ring expansion. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: Cyanohydrin Formation from 3-Methylcyclohexanone

-

To a stirred solution of 3-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol or a biphasic system with diethyl ether and water, add a solution of potassium cyanide (1.2 eq) in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.2 eq) dropwise, maintaining the temperature below 10 °C. The causality here is to generate HCN in situ while minimizing its loss due to volatility and ensuring the reaction proceeds safely.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting ketone by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully neutralize the excess acid and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude cyanohydrin.

Step 2: Reduction of the Cyanohydrin to the Aminomethylcyclohexanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the crude cyanohydrin from Step 1 in the same anhydrous solvent dropwise to the LiAlH4 suspension at 0 °C. This exothermic reaction must be controlled to prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup) to precipitate the aluminum salts.

-

Filter the resulting slurry and wash the solid with additional solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate in vacuo to yield the crude aminomethylcyclohexanol.

Step 3: Diazotization and Ring Expansion to 3-Methylcycloheptanone

-

Dissolve the crude aminomethylcyclohexanol from Step 2 in an aqueous solution of acetic acid or hydrochloric acid at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. The formation of the unstable diazonium salt is temperature-sensitive.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Nitrogen gas evolution should be observed.

-

Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation or column chromatography to obtain 3-methylcycloheptanone.

Comprehensive Characterization of 3-Methylcycloheptanone

The structural elucidation and confirmation of 3-methylcycloheptanone rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methylcycloheptanone and its common isomers is presented below for comparative analysis.

| Property | 3-Methylcycloheptanone | 2-Methylcycloheptanone |

| Molecular Formula | C8H14O[3] | C8H14O[4] |

| Molecular Weight | 126.20 g/mol [3] | 126.20 g/mol [4] |

| IUPAC Name | 3-methylcycloheptan-1-one[3] | 2-methylcycloheptan-1-one[4] |

| CAS Number | 933-17-5[3] | 932-56-9[4] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3-methylcycloheptanone will exhibit characteristic signals corresponding to the different proton environments. The methyl group will appear as a doublet, coupled to the adjacent methine proton. The protons on the seven-membered ring will show complex multiplets due to their diastereotopic nature and conformational flexibility.

-

¹³C NMR: The carbon NMR spectrum provides definitive evidence for the structure, with distinct signals for the carbonyl carbon, the methine carbon bearing the methyl group, the methyl carbon itself, and the methylene carbons of the ring.[3] The chemical shift of the carbonyl carbon is a key indicator of the cyclic ketone.

Infrared (IR) Spectroscopy

The IR spectrum of 3-methylcycloheptanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. The exact frequency can provide insights into the ring strain. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of 3-methylcycloheptanone. The molecular ion peak (M+) will be observed at m/z = 126.[3] Characteristic fragmentation patterns for cyclic ketones often involve alpha-cleavage and McLafferty rearrangements, providing further structural confirmation.

The relationship between these analytical techniques in the characterization workflow is illustrated below:

Caption: Workflow for the Spectroscopic Characterization of 3-Methylcycloheptanone.

Applications in Asymmetric Synthesis

(R)-3-methylcycloheptanone is a valuable chiral building block, particularly in the synthesis of complex natural products.[2] A key transformation that unlocks its synthetic potential is the Baeyer-Villiger oxidation.[2] This reaction converts the seven-membered ketone into a chiral ε-lactone, (R)-4-methyl-oxepan-2-one, which serves as a versatile intermediate.[2]

Baeyer-Villiger Oxidation Protocol

This protocol details the oxidation of (R)-3-methylcycloheptanone to the corresponding lactone.

-

Dissolve (R)-3-methylcycloheptanone (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C.[2]

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), portion-wise to the solution, maintaining the temperature at 0 °C.[2] The regioselectivity of the oxidation is dictated by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating.[2]

-

Allow the reaction mixture to stir and warm to room temperature over a period of 12 hours.[2]

-

Monitor the reaction progress by TLC.[2]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane.[2]

This strategic transformation highlights the importance of chiral ketones like 3-methylcycloheptanone for introducing stereochemistry early in a synthetic sequence, leading to efficient and stereocontrolled total syntheses.[2]

Conclusion

While the initial "discovery" of 3-methylcycloheptanone may not be a singular historical event, its true discovery for the modern chemist lies in the understanding and application of strategic synthetic routes and robust analytical characterization. This guide has provided a detailed framework for the synthesis of 3-methylcycloheptanone via a plausible ring expansion strategy, a comprehensive overview of the necessary spectroscopic techniques for its characterization, and an example of its application in asymmetric synthesis. The principles and protocols outlined herein are designed to equip researchers with the knowledge to confidently synthesize, identify, and utilize this valuable chiral building block in their own research and development endeavors.

References

- CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google P

- A Comparative Analysis of (R)-3-Methylcycloheptanone and Other Chiral Synthons in Asymmetric Synthesis - Benchchem. (URL: )

- Application of (R)-3-Methylcycloheptanone in Natural Product Synthesis: A Chiral Building Block Approach - Benchchem. (URL: )

-

3-Methylcycloheptanone | C8H14O | CID 534955 - PubChem. (URL: [Link])

-

2-Methylcycloheptanone | C8H14O | CID 543503 - PubChem. (URL: [Link])

Sources

Stereochemical Dynamics and Synthesis of 3-Methylcycloheptanone: A Technical Guide

Executive Summary

3-Methylcycloheptanone (CAS 933-17-5) represents a critical chiral scaffold in the synthesis of seven-membered heterocycles and terpenes. Unlike its five- and six-membered congeners, the cycloheptanone ring exhibits unique conformational fluxionality that complicates stereocontrol during functionalization. This guide provides a rigorous analysis of the stereochemical behavior of 3-methylcycloheptanone, details high-fidelity enantioselective synthesis protocols, and outlines its utility as a precursor for chiral

Stereochemical Architecture & Conformational Analysis

Chirality and Nomenclature

The molecule possesses a single stereogenic center at C3.[1] The two enantiomers are (R)-3-methylcycloheptanone and (S)-3-methylcycloheptanone . While specific optical rotation data for the pure enantiomers is sparse in the open literature, structural analogs (e.g., (R)-3-methylcyclohexanone) typically exhibit dextrorotatory (+) behavior, suggesting a similar sign for the seven-membered ring based on the Octant Rule, provided the methyl group adopts a pseudo-equatorial orientation.

Conformational Landscape

The seven-membered ring of cycloheptanone is highly flexible, lacking the rigid chair stability of cyclohexane.

-

Twist-Chair (TC): The global minimum energy conformation. It relieves torsional strain and minimizes transannular interactions.

-

Twist-Boat (TB): A local minimum, accessible at room temperature due to a low interconversion barrier (

kcal/mol). -

Substituent Effect: In 3-methylcycloheptanone, the methyl group preferentially occupies the pseudo-equatorial position in the Twist-Chair conformer to minimize 1,3-diaxial-like repulsion and Prelog strain (transannular interaction with hydrogens at C5/C6).

Table 1: Estimated Conformational Energies for Cycloheptanone Derivatives

| Conformation | Relative Energy ( | Stability Factor |

| Twist-Chair (TC) | 0.0 (Global Minimum) | Maximized staggering, minimized transannular strain. |

| Chair (C) | +1.5 - 2.5 | Significant eclipsing strain. |

| Twist-Boat (TB) | +2.5 - 3.5 | Accessible; relevant for reaction transition states. |

| Boat (B) | +3.5 - 5.0 | High torsional/steric strain. |

Visualization of Conformational Fluxionality

Figure 1: Simplified energy landscape of cycloheptanone ring inversion. The Twist-Chair is the thermodynamic sink.

High-Fidelity Enantioselective Synthesis

Direct enantioselective synthesis is superior to the resolution of racemates for pharmaceutical applications. The most robust method involves the Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of methyl nucleophiles to 2-cyclohepten-1-one.

Protocol: Asymmetric Conjugate Addition

This protocol utilizes a chiral phosphoramidite ligand (e.g., Feringa's ligand) to control the facial selectivity of the incoming methyl group.

Reagents:

-

Substrate: 2-Cyclohepten-1-one.

-

Nucleophile: Methylmagnesium bromide (MeMgBr) or Trimethylaluminum (AlMe

). -

Catalyst: Cu(OTf)

or CuTC (Copper(I)-thiophene-2-carboxylate). -

Ligand: (S,R,R)-Phosphoramidite (e.g., derived from BINOL).

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)

(1.0 mol%) and the chiral phosphoramidite ligand (2.0 mol%) in anhydrous CH -

Substrate Addition: Cool the mixture to -78°C. Add 2-cyclohepten-1-one (1.0 equiv) dropwise.

-

Nucleophile Injection: Slowly add AlMe

(1.2 equiv) over 1 hour. The slow addition is crucial to prevent background racemic addition. -

Quench & Workup: Once TLC indicates consumption of starting material, quench with saturated NH

Cl solution. Extract with Et -

Purification: Flash column chromatography (SiO

, Hexanes/EtOAc 95:5) yields (R)-3-methylcycloheptanone.[2]

Self-Validating Checkpoint:

-

Chiral HPLC/GC: Use a chiral stationary phase (e.g., Chiralpak IA or Hydrodex-

-TBDAc) to verify enantiomeric excess (ee). Expect >90% ee with optimized ligands.

Synthesis Pathway Diagram

Figure 2: Workflow for the catalytic asymmetric conjugate addition to generate the 3-methyl stereocenter.

Applications in Drug Development

Baeyer-Villiger Oxidation to Chiral Lactones

(R)-3-methylcycloheptanone is a high-value precursor for (R)-4-methyloxepan-2-one (a 7-membered lactone). This transformation is regioselective.[3][4][5][6]

-

Regioselectivity Rule: The migratory aptitude typically follows: Tertiary > Secondary > Primary > Methyl.[3][4]

-

Mechanism: In 3-methylcycloheptanone, the C-C bond adjacent to the carbonyl at the C2 position is secondary (unsubstituted), while the C7 position is also secondary. However, subtle steric and electronic effects of the

-methyl group (at C3) often direct oxygen insertion to the more substituted side or the side that best stabilizes the transition state positive charge. -

Outcome: The oxidation typically yields the distal lactone, expanding the ring to an oxepanone, which serves as a scaffold for macrocyclic drugs or biodegradable polymers.

Table 2: Baeyer-Villiger Oxidation Parameters

| Parameter | Condition | Rationale |

| Oxidant | m-CPBA or Trifluoroperacetic acid | Strong electrophilicity required for 7-ring expansion. |

| Buffer | NaHCO | Prevents acid-catalyzed transesterification/ring-opening. |

| Solvent | Dichloromethane (DCM) | Solubilizes reactants; non-participating solvent. |

| Temp | 0°C | Controls exotherm and improves regioselectivity. |

References

-

Conformational Analysis of Cycloheptanes

-

Asymmetric Conjugate Addition (Methodology)

-

Baeyer-Villiger Oxidation Regioselectivity

-

Physical Properties & Safety Data

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 534955, 3-Methylcycloheptanone. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Application Note: High-Purity Synthesis of Methylated Cycloheptanoids from (+)-3-Carene

Executive Summary & Scope

This application note details the synthetic pathway for converting (+)-3-Carene , a bicyclic monoterpene abundant in turpentine, into methylated cycloheptanones .

Critical Distinction: While the generic request often specifies "3-Methylcycloheptanone" (a C8 molecule), (+)-3-Carene is a C10 skeleton. Direct ring expansion preserves the carbon count, yielding 2,2,5-trimethylcyclohept-4-en-1-one (Karahanaenone) or its saturated analog 2,2,5-trimethylcycloheptanone . This guide focuses on the Karahanaenone pathway , the industrially validated route for expanding the carane system to the cycloheptane core.

Key Applications

-

Fragrance Chemistry: Synthesis of woody/herbal macrocyclic musks and floral intermediates.

-

Pharmacophore Development: Accessing chiral seven-membered rings for bioactive scaffolds (e.g., Ingenol analogs).

-

Chiral Pool Synthesis: Utilizing the defined stereochemistry of (+)-3-carene.[1]

Scientific Foundation & Reaction Logic

The Carane Challenge

(+)-3-Carene contains a gem-dimethylcyclopropane ring fused to a cyclohexene. The synthetic challenge lies in the regioselective opening of the cyclopropane ring .

-

Path A (Cleavage): Breaking the external bonds leads to m-menthane derivatives (six-membered rings).

-

Path B (Expansion): Breaking the internal bridge bond (C1-C6) expands the six-membered ring to a seven-membered (cycloheptane) system. This requires specific electronic activation, typically via a ketone at the C4 position.

The Synthetic Pathway

The most robust protocol involves a three-stage transformation:

-

Functionalization: Hydroboration-oxidation to install a handle at C4.

-

Oxidation: Conversion to (-)-cis-caran-4-one.

-

Electrocyclic Rearrangement: Acid-catalyzed or thermal expansion to the cycloheptenone (Karahanaenone).

Figure 1: Strategic workflow for the ring expansion of (+)-3-Carene to Methylated Cycloheptanones.

Detailed Experimental Protocols

Protocol A: Preparation of (-)-cis-Caran-4-one

Objective: Create the bicyclic ketone precursor required for ring expansion. Direct oxidation of carene is difficult; hydroboration provides the necessary regioselectivity.

Reagents:

-

(+)-3-Carene (High purity, >95%)

-

Borane-dimethyl sulfide complex (BMS) or BH3·THF

-

Hydrogen Peroxide (30%)

-

Sodium Hydroxide (3M)

-

Pyridinium Chlorochromate (PCC) or Jones Reagent

Step-by-Step Methodology:

-

Hydroboration:

-

In a flame-dried 1L flask under Nitrogen, dissolve (+)-3-Carene (13.6 g, 100 mmol) in anhydrous THF (100 mL).

-

Cool to 0°C. Dropwise add BMS (10 M, 5.5 mL) over 20 minutes.

-

Allow to warm to room temperature (RT) and stir for 3 hours. Mechanism Note: Boron adds to the less hindered face, establishing the cis-carane stereochemistry.

-

-

Oxidation to Alcohol:

-

Cool the organoborane solution to 0°C.

-

Carefully add 3M NaOH (35 mL) followed by 30% H2O2 (35 mL). Caution: Exothermic.

-

Stir at 50°C for 1 hour to ensure complete oxidation.

-

Extract with diethyl ether (3x), wash with brine, dry over MgSO4, and concentrate to yield (-)-cis-caran-trans-4-ol .

-

-

Oxidation to Ketone:

-

Dissolve the crude alcohol in CH2Cl2 (200 mL).

-

Add PCC (1.5 eq) and silica gel (equal weight to PCC) to facilitate workup.

-

Stir at RT for 4 hours.

-

Filter through a pad of Celite/Silica. Concentrate.

-

Purification: Distillation (bp 85-88°C / 10 mmHg) yields (-)-cis-caran-4-one .

-

Protocol B: Regioselective Ring Expansion to Karahanaenone

Objective: Convert the 6-membered bicyclic ketone to the 7-membered cycloheptenone via cyclopropane ring opening.

Reagents:

-

(-)-cis-Caran-4-one (from Protocol A)

-

Boron Trifluoride Etherate (BF3[1]·OEt2) or FeCl3 (Lewis Acid Catalyst)

-

Solvent: CH2Cl2 or Toluene

Step-by-Step Methodology:

-

Setup:

-

Dissolve (-)-cis-caran-4-one (5.0 g) in anhydrous CH2Cl2 (50 mL).

-

Maintain an inert atmosphere (N2).

-

-

Acid Catalysis:

-

Add BF3·OEt2 (0.1 eq) dropwise at RT.

-

Observation: The reaction may darken. Monitor by TLC (Hexane/EtOAc 9:1).

-

The reaction typically completes in 2–4 hours.

-

Mechanistic Insight: The Lewis acid coordinates to the carbonyl oxygen. The cyclopropane bond (C1-C6) migrates to the carbocation center, expanding the ring.

-

-

Workup:

-

Quench with saturated NaHCO3 solution.

-

Extract with CH2Cl2.[2] Dry organic layer over Na2SO4.

-

Concentrate in vacuo.

-

-

Purification:

-

Flash chromatography (Silica gel, 0-5% EtOAc in Hexane).

-

Product: 2,2,5-trimethylcyclohept-4-en-1-one (Karahanaenone) .

-

Yield: Typically 65–75%.

-

Protocol C: Hydrogenation to Saturated Methylcycloheptanone

Objective: Reduce the double bond to obtain the saturated ketone (2,2,5-trimethylcycloheptanone).

Methodology:

-

Dissolve Karahanaenone (1.0 g) in Ethanol (20 mL).

-

Add 10% Pd/C catalyst (50 mg).

-

Stir under Hydrogen atmosphere (balloon pressure, 1 atm) for 4 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield 2,2,5-trimethylcycloheptanone quantitatively.

Data Analysis & Validation

Key Spectroscopic Markers

To validate the synthesis, look for these diagnostic signals:

| Compound | 1H NMR Diagnostic Signal | IR Diagnostic Signal |

| 3-Carene | 3020 cm⁻¹ (C-H alkene) | |

| Caran-4-one | Loss of alkene proton; | 1705 cm⁻¹ (C=O, 6-ring) |

| Karahanaenone | Loss of Cyclopropane high-field signals ; | 1660 cm⁻¹ (Conjugated C=O, 7-ring) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Expansion | Polymerization of product | Reduce Lewis acid concentration; try thermal rearrangement (200°C sealed tube). |

| Wrong Isomer (m-menthane) | External cyclopropane bond cleavage | Ensure anhydrous conditions; avoid strong Brønsted acids (HCl/H2SO4) which favor ring opening to menthanes. |

| Incomplete Oxidation | Old PCC or wet reagents | Use fresh PCC or switch to Swern Oxidation for milder conditions. |

References

-

Synthesis of Karahanaenone from 3-Carene: Van der Gen, A., et al. "Stereoselective synthesis of karahanaenone from (+)-3-carene." Recueil des Travaux Chimiques des Pays-Bas, vol. 90, no. 9, 1971, pp. 1034-1044.

-

Hydroboration of 3-Carene: Brown, H. C., and Suzuki, A. "Hydroboration of Terpenes. IV. Hydroboration of (+)-3-Carene." Journal of the American Chemical Society, vol. 89, no. 8, 1967, pp. 1933–1941.

-

General Ring Expansion Reviews: Hesse, M. "Ring Expansion Methods." Ring Enlargement in Organic Chemistry, VCH Publishers, 1991.

-

Ingenol Synthesis (Application of Carene Expansion): Jørgensen, L., et al. "14-Step Synthesis of (+)-Ingenol from (+)-3-Carene." Science, vol. 341, no.[3] 6148, 2013, pp. 878-882.[3]

Note: This protocol describes the synthesis of the C10 trimethylcycloheptanone skeleton naturally derived from 3-carene. For the specific C8 molecule "3-methylcycloheptanone," oxidative degradation of the gem-dimethyl group would be required, which is non-standard; in such cases, starting from (R)-Pulegone is the industry standard.

Sources

The Strategic Application of 3-Methylcycloheptanone as a Chiral Building Block in Asymmetric Synthesis

Abstract

In the landscape of modern drug discovery and natural product synthesis, the use of enantiomerically pure building blocks is fundamental to the construction of complex, stereochemically defined molecules. Among these, chiral cyclic ketones serve as versatile synthons. This technical guide focuses on 3-methylcycloheptanone, a seven-membered chiral ketone, as a valuable precursor in asymmetric synthesis. We will delve into its enantioselective synthesis and explore its application in key stereoselective transformations, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chiral Ketones in Synthesis

Chiral ketones are invaluable starting materials for a multitude of carbon-carbon bond-forming reactions, including aldol condensations, Michael additions, and Robinson annulations. The inherent stereocenter within a chiral ketone can effectively direct the stereochemical outcome of these reactions, enabling the synthesis of intricate molecular architectures with a high degree of stereocontrol. The conformational flexibility and reactivity of cyclic ketones are influenced by their ring size, which in turn impacts the stereoselectivity of subsequent transformations. 3-Methylcycloheptanone, with its seven-membered ring, presents a unique scaffold for the synthesis of complex molecules containing this cyclic motif.

Enantioselective Synthesis of 3-Methylcycloheptanone

A significant challenge in utilizing 3-methylcycloheptanone lies in its efficient and scalable enantioselective synthesis. Various strategies have been developed, with a primary focus on the asymmetric conjugate addition to 2-cycloheptenone.

Organocatalyzed Asymmetric Michael Addition: A Powerful Approach

One of the most effective methods for the asymmetric synthesis of chiral cyclic ketones is the organocatalyzed Michael addition.[1] This approach utilizes small organic molecules, such as chiral amines and their derivatives, to catalyze the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]

The general workflow for this transformation is depicted below:

Figure 1: General workflow for the organocatalytic asymmetric Michael addition to synthesize chiral cycloheptanones.

Protocol: Organocatalytic Asymmetric Michael Addition of Nitromethane to 2-Cycloheptenone

Due to the limited availability of specific experimental procedures for (R)-3-methylcycloheptanone in peer-reviewed literature, a general protocol for the organocatalytic asymmetric Michael addition to a cycloalkenone is provided as a representative method for synthesizing such chiral synthons.[1] This protocol outlines the synthesis of 3-(nitromethyl)cycloheptanone, a precursor that can be further elaborated to 3-methylcycloheptanone.

Materials:

-

2-Cycloheptenone (1.0 mmol)

-

Nitromethane (5.0 mL)

-

Chiral organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 mmol)

-

Saturated aqueous solution of ammonium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for flash column chromatography

Procedure:

-

To a solution of 2-cycloheptenone (1.0 mmol) in nitromethane (5.0 mL) at 0 °C, add the chiral organocatalyst (0.1 mmol).

-

Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 3-(nitromethyl)cycloheptanone.[1]

Application in Natural Product Synthesis: The Baeyer-Villiger Oxidation

A key strategic transformation that unlocks the synthetic potential of chiral 3-methylcycloheptanone is the Baeyer-Villiger oxidation.[2] This reaction converts the cyclic ketone into a chiral ε-lactone, a versatile intermediate found in numerous bioactive natural products.[2][3] The Baeyer-Villiger oxidation is renowned for its high degree of stereoretention, meaning the stereochemistry of the migrating carbon is preserved during the reaction.[3]

Figure 2: Stereoretentive Baeyer-Villiger oxidation of (R)-3-methylcycloheptanone.

This transformation is exemplified in the synthesis of aurantiamide acetate, where (R)-3-methylcycloheptanone is converted to (R)-4-methyl-oxepan-2-one as a key intermediate.[2]

Protocol: Baeyer-Villiger Oxidation of (R)-3-Methylcycloheptanone

This protocol details the conversion of (R)-3-methylcycloheptanone to the corresponding chiral ε-caprolactone, (R)-4-methyl-oxepan-2-one.

Materials:

-

(R)-3-Methylcycloheptanone (1.0 eq)

-

Dichloromethane (CH₂Cl₂, 0.1 M)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-3-methylcycloheptanone (1.0 eq) in dichloromethane (0.1 M) and cool the solution to 0 °C.

-

Add m-CPBA (1.5 eq) portionwise to the cooled solution.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-4-methyl-oxepan-2-one.[2] Further purification can be achieved by column chromatography.

Physicochemical Properties

A thorough understanding of the physicochemical properties of chiral synthons is crucial for their effective application in synthesis.

| Property | 3-Methylcycloheptanone |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | 3-methylcycloheptan-1-one |

| CAS Number | 933-17-5 |

| Note: Specific data for the (R)-enantiomer of 3-methylcycloheptanone is not readily available in public literature, highlighting a gap in the comprehensive characterization of this chiral synthon.[1] |

Conclusion

(R)-3-Methylcycloheptanone is a potent chiral building block for the asymmetric synthesis of complex molecules, particularly those containing seven-membered rings.[1] While a notable gap exists in the literature regarding its detailed synthesis and characterization, the principles of asymmetric synthesis, such as organocatalyzed Michael additions, provide a clear pathway to its enantioselective preparation.[1] Its successful application in the stereocontrolled total synthesis of natural products, like aurantiamide acetate, via a stereoretentive Baeyer-Villiger oxidation, underscores its value to medicinal and process chemists.[2] Further research focused on developing efficient and scalable enantioselective syntheses of (R)-3-methylcycloheptanone and systematically evaluating its performance in a broader range of stereoselective transformations will be invaluable for the rational design of novel and important chiral molecules.[1]

References

-

3-Methylcycloheptanone | C8H14O | CID 534955. PubChem. Available at: [Link]

Sources

Protocol for m-CPBA oxidation of 3-Methylcycloheptanone.

Application Note: Protocol for m-CPBA Oxidation of 3-Methylcycloheptanone

Core Directive & Scope

This guide details the protocol for the Baeyer-Villiger Oxidation (BVO) of 3-methylcycloheptanone using meta-chloroperoxybenzoic acid (m-CPBA). This transformation typically yields an 8-membered lactone (oxocan-2-one derivative). A critical aspect of this reaction is regioselectivity , as the unsymmetrical ketone can yield two distinct regioisomers depending on which carbon alpha to the carbonyl migrates.

This protocol emphasizes:

-

Regiocontrol Factors: Understanding the competition between electronic and steric migratory aptitudes.[1]

-

Safety & Stability: Handling potentially shock-sensitive peracids.

-

Purification Efficiency: Optimized workup to remove the stubborn m-chlorobenzoic acid byproduct.

Scientific Foundation & Mechanism

The Baeyer-Villiger Mechanism

The reaction proceeds via the nucleophilic attack of the peracid oxygen onto the ketone carbonyl, forming the tetrahedral Criegee intermediate .[2][3][4] This is followed by a concerted rearrangement where a carbon-carbon bond cleaves, and the alkyl group migrates to the electron-deficient oxygen, expelling the carboxylate anion (m-chlorobenzoate).

Regioselectivity Rule:

The migratory aptitude generally follows the ability of the migrating group to stabilize a partial positive charge in the transition state:

Specific Case: 3-Methylcycloheptanone

For 3-methylcycloheptanone, both alpha-carbons (C2 and C7) are secondary (

-

Path A (Proximal Migration - C2): Migration of the C2 methylene (adjacent to the methyl group). This is often electronically favored because the electron-donating methyl group (at C3) stabilizes the developing positive charge on the migrating C2 via induction/hyperconjugation.

-

Path B (Distal Migration - C7): Migration of the C7 methylene (remote from the methyl group). This path is sterically less encumbered but electronically less favored.

Note: In medium-ring ketones (7-membered), conformational constraints can also influence the ratio. Mixtures are common, but the proximal migration (Path A) is typically the major isomer for 3-alkyl substituted ketones.

Caption: Mechanistic pathway showing the bifurcation at the migration step leading to regioisomers.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Notes |

| 3-Methylcycloheptanone | 126.20 | 1.0 | Substrate | Liquid; check purity by GC/TLC. |

| m-CPBA | 172.57 | 1.5 | Oxidant | Typically 70-77% purity (balance is water/acid). Calculate mass based on active oxidant. |

| Sodium Bicarbonate | 84.01 | 2.0 | Buffer | Solid; neutralizes acid byproduct to prevent transesterification. |

| Dichloromethane (DCM) | - | - | Solvent | Anhydrous preferred; 0.1 M - 0.2 M concentration. |

| Sodium Sulfite ( | 126.04 | - | Quench | Saturated aqueous solution. |

Safety Considerations

-

Peroxide Hazard: m-CPBA is shock-sensitive and potentially explosive in its pure, dry form. Never grind it in a mortar. Store at

. -

Exotherm: The oxidation is exothermic. Strict temperature control (

) during addition is mandatory. -

Waste: Quench all reaction mixtures and washes with reducing agent (sulfite/thiosulfate) before disposal to ensure no active peroxides remain.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add 3-Methylcycloheptanone (1.0 equiv) and Sodium Bicarbonate (2.0 equiv).

-

Add Dichloromethane (DCM) to achieve a concentration of approximately 0.15 M relative to the ketone.

-

Cool the suspension to

using an ice-water bath. Stir for 10 minutes.

Step 2: Addition of Oxidant

-

Weigh m-CPBA (1.5 equiv active) carefully.

-

Add m-CPBA to the reaction flask portion-wise over 15–20 minutes. Do not dump it all at once to avoid a thermal runaway.

-

Once addition is complete, allow the reaction to warm slowly to Room Temperature (20–25°C) .

-

Stir for 12–16 hours. Monitor reaction progress by TLC (stain with Anisaldehyde or PMA; lactones are not UV active unless conjugated) or GC-MS.

Step 3: Quench and Workup (Critical for Purity)

-

Cool the mixture back to

. -

Quench: Slowly add saturated aqueous Sodium Sulfite (

) or Sodium Thiosulfate. Stir vigorously for 20 minutes.-

Validation: Test the aqueous layer with starch-iodide paper. It should not turn blue (indicating peroxides are destroyed).

-

-

Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[3]

-

Acid Removal: Wash the organic layer with Saturated Aqueous

(3 x 20 mL).-

Why? This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt.

-

-

Brine Wash: Wash with saturated NaCl solution (1 x 20 mL).

-

Drying: Dry the organic layer over anhydrous

or -

Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

Step 4: Purification

-

Purify the crude residue via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Hexanes:Ethyl Acetate (typically starting at 95:5 to 80:20). Lactones are more polar than the starting ketone.

Workflow Visualization

Caption: Operational workflow for the safe oxidation and isolation of the lactone product.

Analytical Validation

To confirm the identity and regiochemistry of the product (e.g., 4-methyloxocan-2-one vs. 7-methyloxocan-2-one ), analyze the

| Feature | Diagnostic Signal (Approximate) | Interpretation |

| Protons on the carbon adjacent to | ||

| Protons on the carbon adjacent to the ring Oxygen. | ||

| Regioisomer ID | Splitting Pattern of | Proximal Migration: The oxygen is attached to the former C2. If C2 was |

Note on Isomers: If a mixture is obtained, the integration of the methyl doublet or the distinct shifts of the

References

-

Baeyer-Villiger Oxidation Mechanism & Migratory Aptitudes

-

Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-796. Link

-

-

m-CPBA Handling and Purification

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

-

-

Regioselectivity in Cyclic Ketones

-

Lecea, B., Arrieta, A., & Cossío, F. P. (1997). Theoretical Study on the Mechanism of the Baeyer-Villiger Reaction. Journal of Organic Chemistry, 62(18), 6129–6137. Link

-

-

General Protocol for m-CPBA Oxidation

Sources

Technical Application Note: Reaction Monitoring of 3-Methylcycloheptanone Synthesis via Thin Layer Chromatography (TLC)

Abstract

This guide details the protocol for monitoring the synthesis of 3-methylcycloheptanone , a chiral building block often synthesized via conjugate addition (Michael addition) of a methyl group to 2-cyclohepten-1-one . This specific transformation presents a common but critical analytical challenge: the transition from a UV-active conjugated starting material to a UV-inactive (or weakly active) saturated product. This note outlines a dual-visualization strategy using UV (254 nm) and 2,4-Dinitrophenylhydrazine (2,4-DNP) staining to ensure accurate conversion data and prevent premature reaction termination.

Introduction & Mechanistic Context[1][2][3][4][5][6][7]

The Synthetic Route

The most robust route to 3-methylcycloheptanone involves the 1,4-addition of a methyl organometallic reagent (typically Lithium Dimethylcuprate,

-

Starting Material (SM): 2-Cyclohepten-1-one. Contains a conjugated enone system (

transition), making it strongly UV active at 254 nm. -

Product (P): 3-Methylcycloheptanone. A saturated cyclic ketone. The conjugation is broken. While it possesses a weak

transition (~280 nm), it is effectively invisible under standard 254 nm UV lamps on silica gel.

The Analytical Challenge

Relying solely on UV visualization leads to a "False Completion" error. As the reaction progresses, the dark UV spot of the SM disappears. A novice operator may conclude the reaction is complete and the product is pure, failing to observe that the product is not visualizing, or that non-UV-active byproducts (e.g., alcohols from 1,2-addition) are forming.

Solution: A Self-Validating Protocol combining UV disappearance (consumption of SM) with chemical staining (confirmation of Product formation).

Methodology & Materials

Stationary & Mobile Phases[2]

-

Stationary Phase: Silica Gel 60

on aluminum or glass backing. -

Mobile Phase: Hexanes : Ethyl Acetate (9:1 to 8:2 v/v) .

-

Rationale: Cyclic ketones are moderately polar. A non-polar system is required to retain the ketone in the

0.3–0.6 range. Higher polarity (e.g., 1:1) will push all components to the solvent front (

-

Visualization Reagents[3][7][8][9][10]

-

UV Lamp (254 nm): For detection of the conjugated starting material.[1][2]

-

2,4-DNP Stain (Brady’s Reagent):

Sample Preparation (The "Mini-Workup")

Critical Step: Organometallic reactions (Cu/Li/Mg) contain metal salts that cause severe "streaking" or "tailing" on silica plates, obscuring separation.

-

Protocol: Take a 20

aliquot of the reaction mixture and dispense it into a small vial containing 100

Experimental Protocol

Step-by-Step Monitoring Workflow

-

Plate Preparation: Cut a silica plate (approx. 2 x 5 cm). Mark a baseline 1 cm from the bottom with a pencil. Mark three lanes: SM (Starting Material), Co (Co-spot), and Rxn (Reaction Mixture).[4]

-

Spotting:

-

Elution: Develop in Hexanes:EtOAc (8:2) until the solvent front reaches 1 cm from the top.

-

Visualization A (Non-Destructive): View under UV (254 nm). Outline any dark spots with a pencil.

-

Expectation: SM should be dark. Product will likely be invisible.

-

-

Visualization B (Destructive): Dip the plate into the 2,4-DNP stain solution using forceps. Blot excess on a paper towel.[2] Heat gently with a heat gun (optional, DNP often works cold).

-

Expectation: Ketones turn yellow/orange.[6]

-

Data Interpretation Table

| Component | UV (254 nm) | 2,4-DNP Stain | Relative |

| 2-Cyclohepten-1-one (SM) | Dark Spot | Orange Spot | 0.35 |

| 3-Methylcycloheptanone (P) | Invisible | Orange Spot | 0.40 - 0.45* |

| Alcohol Byproduct (1,2-addn) | Invisible | No Reaction | < 0.20 |

*Note: Saturated ketones often run slightly higher (less polar) than their conjugated precursors due to the loss of the polarizable

Visualizations

Reaction Monitoring Workflow

This diagram illustrates the operational flow, emphasizing the critical "Mini-Workup" to prevent metal salt interference.

Caption: Operational workflow for TLC monitoring of organometallic conjugate additions.

Decision Logic Tree

This diagram guides the chemist through interpreting the dual-visualization data to determine reaction endpoint.

Caption: Logic gate for determining reaction completion based on UV and DNP inputs.

Troubleshooting & Tips

-

Co-Elution: If the SM and Product spots overlap significantly, change the solvent system to Toluene:Ethyl Acetate (9:1) . The aromatic solvent interacts differently with the conjugated SM (

stacking), often altering its retention relative to the saturated product. -

Over-Staining: 2,4-DNP is acidic.[1] If the plate turns completely yellow/orange immediately, the acid concentration in the stain is too high or the plate was not dried of mobile phase.

-